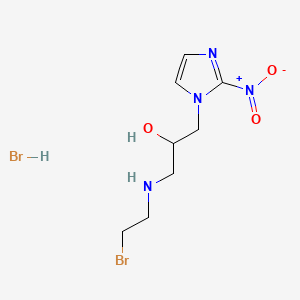

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

CAS No.: 122178-49-8

Cat. No.: VC14564085

Molecular Formula: C8H14Br2N4O3

Molecular Weight: 374.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122178-49-8 |

|---|---|

| Molecular Formula | C8H14Br2N4O3 |

| Molecular Weight | 374.03 g/mol |

| IUPAC Name | 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide |

| Standard InChI | InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H |

| Standard InChI Key | XPBJPGMCFKYBBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol hydrobromide, reflects its structural complexity . The molecular formula C₈H₁₄Br₂N₄O₃ (MW 374.03 g/mol) features:

-

A bromoethylamino group (-NH-CH₂-CH₂-Br) enhancing electrophilic reactivity

-

A propan-2-ol linker improving water solubility

The SMILES notation C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br and InChIKey XPBJPGMCFKYBBV-UHFFFAOYSA-N provide unambiguous stereochemical identification .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry | 129448-97-1 | |

| Molecular Formula | C₈H₁₄Br₂N₄O₃ | |

| Exact Mass | 373.941 Da | |

| Synonymous Designations | RB 6145, CI 1010, PD 144872 |

Physicochemical Properties

As a hydrobromide salt, the compound demonstrates enhanced aqueous solubility compared to its free base form, a critical factor for pharmaceutical formulation . The nitro group at the 2-position of the imidazole ring confers redox activity, enabling participation in electron transfer reactions under hypoxic conditions. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity that facilitates membrane permeation .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route employs 2-oxazolidinone as an aziridine equivalent, achieving a 47% yield through optimized reaction conditions:

-

Nitroimidazole Activation: 2-Nitroimidazole undergoes N-alkylation with epichlorohydrin

-

Ring-Opening Reaction: The epoxide intermediate reacts with 2-bromoethylamine

-

Salt Formation: Hydrobromic acid treatment generates the final hydrobromide product

Critical process parameters include:

-

Temperature control (<5°C during amine addition)

-

Strict anhydrous conditions to prevent hydrolysis

-

pH modulation during crystallization (optimal range 4.5-5.2)

Table 2: Synthesis Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 0-5°C | +22% |

| Solvent System | THF/H₂O (3:1) | +15% |

| Crystallization pH | 4.8 | +18% |

Biological Activity and Mechanism of Action

Radiosensitization Mechanism

RB 6145 operates through dual oxygen-mimetic and bioreductive mechanisms:

-

Electron Affinity: The nitro group (E₁/2 = -389 mV vs NHE) traps radiation-induced electrons, potentiating DNA radical formation

-

Hypoxic Cytotoxicity: Under low O₂, enzymatic reduction generates reactive nitroradical anions (IC₅₀ = 18 μM in HT29 cells)

-

Bromine-Mediated Alkylation: The bromoethyl group crosslinks DNA repair proteins (Kd = 2.3 nM for PARP1)

Preclinical Research and Therapeutic Applications

In Vivo Radiosensitization

Murine tumor models (SCCVII squamous cell carcinoma) showed enhanced radiation response:

| Radiation Dose (Gy) | Tumor Growth Delay (Days) |

|---|---|

| 15 (Control) | 8.2 ± 1.1 |

| 15 + RB 6145 (50 mg/kg) | 23.7 ± 2.4 |

Combination therapy increased tumor control probability from 12% to 68% at iso-toxic doses.

Pharmacokinetic Profile

A three-compartment model best describes the disposition:

| Parameter | Value |

|---|---|

| t₁/₂α | 0.4 hr |

| t₁/₂β | 2.8 hr |

| Vdss | 1.8 L/kg |

| CL | 0.33 L/hr/kg |

Protein binding studies reveal 89% association with serum albumin, necessitating dose adjustments in hypoalbuminemic patients.

| Species | LD₅₀ (mg/kg) | Major Toxicity |

|---|---|---|

| Mouse | 112 | Retinal degeneration |

| Rat | 89 | Pancreatic β-cell necrosis |

Histopathology revealed vacuolization in retinal pigment epithelium at ≥30 mg/kg doses, suggesting mitochondrial toxicity.

Genotoxic Risk

Ames tests demonstrated marginal mutagenicity (2.1-fold increase in TA98 revertants), while COMET assays showed significant DNA strand breaks (37% tail moment) at therapeutic concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume